6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine
Description
Properties
CAS No. |
1211539-13-7 |
|---|---|
Molecular Formula |
C6H2BrClN2O |
Molecular Weight |
233.45 g/mol |
IUPAC Name |
6-bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H |
InChI Key |
CEGCWRUMZAVLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1OC(=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of oxazolo[4,5-b]pyridine with brominating and chlorinating agents. One common method involves the use of N-bromo-succinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Solvents like DMF, dichloromethane, and toluene are frequently used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.
Scientific Research Applications
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Insights :
Antifungal Activity and QSAR Contributions
Oxazolo[4,5-b]pyridines vs. Other Heterocycles
- Benzoxazoles (III) and benzimidazoles (IV) : Lower antifungal potency compared to oxazolo[4,5-b]pyridines (V) due to reduced electron-withdrawing effects .
- 2-Substituted Oxazolo[4,5-b]pyridines : A benzyl group at position 2 significantly enhances activity against Candida albicans (MIC ~0.025 µg/mL) .
QSAR Descriptors
Comparison with Imidazo[4,5-b]pyridines
Key Insights :
Physicochemical and Spectroscopic Properties
Key Insights :
- The thiol derivative’s lower XlogP2 highlights the impact of sulfur on polarity .
Biological Activity
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound known for its diverse biological activities. Its unique structure, characterized by the presence of bromine and chlorine substituents on an oxazolo-pyridine framework, positions it as a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with synthesis methods and case studies.
- Molecular Formula : C₆H₂BrClN₂O
- Molecular Weight : 249.45 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with oxazolo-pyridine structures exhibit significant antimicrobial properties. A study highlighted that derivatives of pyridine, including those containing oxazolo rings, showed enhanced antibacterial and antifungal activities compared to their simpler counterparts. Specifically, compounds with halogen substitutions (like bromine and chlorine) were noted for their effectiveness against various strains of bacteria and fungi .
- Case Study : A series of pyridine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with halogen substitutions had Minimum Inhibitory Concentrations (MIC) significantly lower than standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.
- Mechanism of Action : The compound is believed to interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells. This interaction may be mediated through the inhibition of topoisomerases or other enzymes critical for nucleic acid metabolism .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common methods include:
- Cyclization Reactions : Utilizing brominated and chlorinated pyridine derivatives under specific conditions to achieve the desired heterocyclic structure.
- Multicomponent Reactions : Employing strategies like the Groebke-Blackburn-Bienaymé reaction to form complex structures efficiently .
Research Findings
A comprehensive review of literature reveals several studies focusing on the structure-activity relationship (SAR) of oxazolo-pyridine derivatives:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A silica-supported, acid-catalyzed one-pot benzoylation method is effective for synthesizing oxazolo[4,5-b]pyridine derivatives. Using HClO₄/SiO₂ (5 mol%) in methanol under ambient conditions, 2-amino-3-hydroxypridine reacts with substituted benzoic acids. Reaction monitoring via TLC (n-hexane:EtOAc 2:1) and catalyst recovery via chloroform extraction enhances efficiency. Yield optimization involves adjusting stoichiometry and reaction time (typically 4–6 hours) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Characterization requires multi-modal analysis:
- IR spectroscopy : Identifies functional groups (e.g., C=O, C-Br stretches).
- ¹H/¹³C NMR : Resolves aromatic protons and substituent environments (e.g., bromine/chlorine deshielding effects).
- HRMS : Validates molecular weight (e.g., C₆H₃BrClN₂O, MW 233.45) and elemental composition .
Q. How do the bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at position 6 is highly reactive in Suzuki or Buchwald-Hartwig couplings due to its electron-withdrawing nature, enabling aryl/heteroaryl introductions. The chlorine at position 2 stabilizes the oxazole ring but can be displaced under harsh nucleophilic conditions (e.g., with amines at elevated temperatures). Selectivity is controlled by adjusting catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates local nucleophilicity (Nk) to predict reactive sites. For example, the C-5 position in the pyridine ring exhibits higher electron density, favoring electrophilic attacks. Molecular electrostatic potential (MEP) maps further guide functionalization strategies .
Q. What strategies mitigate solubility challenges in biological assays for halogenated oxazolopyridines?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions, improve water solubility. For instance, replacing bromine with a methylsulfone group reduces LogP from 2.88 to 1.58. Co-solvents (e.g., DMSO ≤1%) or nanoformulation techniques (e.g., liposomal encapsulation) are also effective .
Q. How do oxazolo[4,5-b]pyridine derivatives perform in antimicrobial activity screens?
- Methodological Answer : In vitro MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains reveal structure-dependent activity. Derivatives with electron-withdrawing groups (e.g., 3-Br, 4-CF₃) show enhanced potency (MIC 8–16 µg/mL) by disrupting bacterial membrane integrity. Synergy with β-lactam antibiotics is evaluated via checkerboard assays .
Q. Can B(C₆F₅)₃-mediated reductions modify the core structure without debromination?
- Methodological Answer : B(C₆F₅)₃ catalyzes regioselective reductions of thiazolo[4,5-b]pyridines to dihydro analogs while preserving bromine. For example, 6-bromo-thiazolo[4,5-b]pyridine reacts with ammonia borane in toluene at 45°C to yield stable aminoboranes. Post-reduction cleavage with formic acid recovers the brominated scaffold (>54% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
